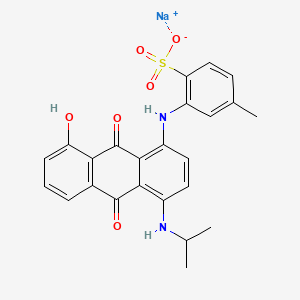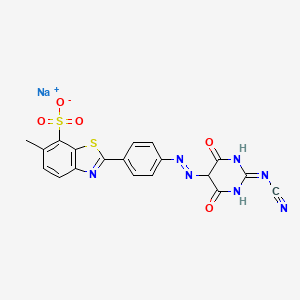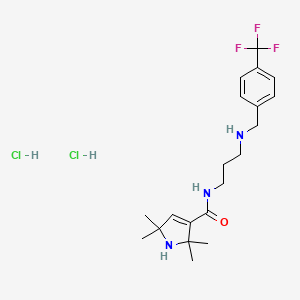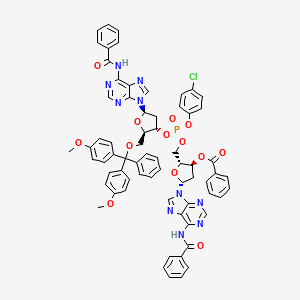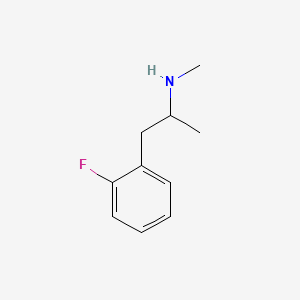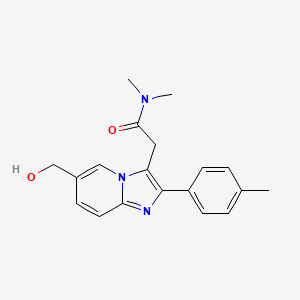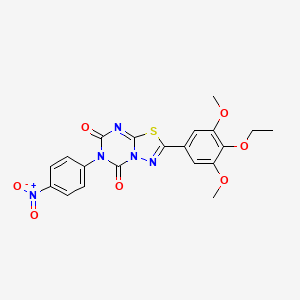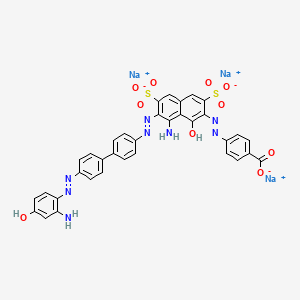
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of pyrido-oxazinones This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxypropyl group, and a pyrido-oxazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of a suitable precursor to form the pyrido-oxazinone core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction. This step may require the use of protecting groups to ensure selective functionalization.
Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring through a reductive amination reaction. Common reagents used in this step include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Methylthio)pyridine-3-carboxylic acid
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(2-Hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
86267-11-0 |
|---|---|
Formule moléculaire |
C15H21N3O3 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
4-(2-hydroxy-3-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H21N3O3/c19-12(9-17-7-2-1-3-8-17)10-18-14(20)11-21-13-5-4-6-16-15(13)18/h4-6,12,19H,1-3,7-11H2 |
Clé InChI |
SPYDEDHXCXROGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(CN2C(=O)COC3=C2N=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




